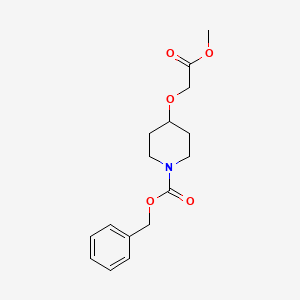

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-20-15(18)12-21-14-7-9-17(10-8-14)16(19)22-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXQVUMFQZGRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662849 | |

| Record name | Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933477-82-8 | |

| Record name | Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate. This compound is a valuable intermediate in medicinal chemistry, incorporating the piperidine scaffold, which is renowned for its prevalence in pharmaceuticals and its ability to confer favorable pharmacokinetic properties.[1][2] The synthesis detailed herein is centered on the Williamson ether synthesis, a classic and reliable method for forming carbon-oxygen bonds. We will dissect the strategic rationale, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity outcome. This document serves as a practical guide for laboratory execution, grounded in established chemical principles.

Introduction and Strategic Overview

The piperidine moiety is a cornerstone in modern drug design, valued for its capacity to improve solubility and metabolic stability.[1][2] The target molecule, this compound, features an N-benzyloxycarbonyl (Cbz) protected piperidine core, functionalized at the 4-position with a methyl aceto-ether group. This bifunctional architecture makes it a versatile building block for further elaboration in complex molecule synthesis.

The primary strategic consideration for the synthesis is the formation of the ether linkage at the 4-position. A retrosynthetic analysis logically points towards a Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide. This approach is favored for its reliability and operational simplicity.

Retrosynthetic Analysis

The disconnection of the target ether bond reveals two commercially available and relatively inexpensive precursors:

-

Nucleophile Precursor: Benzyl 4-hydroxy-1-piperidinecarboxylate[3][4][5]

-

Electrophile: Methyl 2-bromoacetate

This strategy leverages the reactivity of the hydroxyl group on the piperidine ring, which, upon deprotonation, becomes a potent nucleophile for substitution.

Caption: Retrosynthetic analysis of the target compound.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis proceeds via a two-step, one-pot process. The first step involves the deprotonation of the secondary alcohol on the piperidine ring using a strong, non-nucleophilic base. Sodium hydride (NaH) is an ideal choice for this transformation as it irreversibly forms the sodium alkoxide and hydrogen gas, a byproduct that is easily removed from the reaction system.

The second step is the nucleophilic attack of the newly formed alkoxide on the electrophilic carbon of methyl 2-bromoacetate. This occurs via a classic SN2 mechanism, resulting in the displacement of the bromide leaving group and the formation of the desired ether linkage. The use of a polar aprotic solvent, such as anhydrous Tetrahydrofuran (THF), is crucial as it solvates the cation (Na+) without interfering with the nucleophile, thereby accelerating the SN2 reaction.

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and assumes all operations are performed by trained personnel.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 | C₁₃H₁₇NO₃ | 235.28 | Starting material, white to off-white solid. |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 | Strong base, water-reactive, flammable. |

| Methyl 2-bromoacetate | 96-32-2 | C₃H₅BrO₂ | 152.97 | Electrophile, lachrymator, toxic. |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | C₄H₈O | 72.11 | Aprotic polar solvent, must be dry. |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 | Quenching agent. |

| Brine (Saturated Aqueous NaCl) | 7647-14-5 | NaCl | 58.44 | Washing agent. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup:

-

Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet adapter, and a rubber septum.

-

Maintain the system under a positive pressure of dry nitrogen or argon throughout the reaction. This inert atmosphere is critical to prevent the sodium hydride from reacting with atmospheric moisture.

-

-

Deprotonation:

-

To the flask, add Benzyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq).

-

Add anhydrous THF via syringe to achieve a concentration of approximately 0.2 M.

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Cool the flask to 0 °C using an ice-water bath.

-

Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. The addition is exothermic and adding the NaH slowly to a cooled solution prevents an uncontrolled temperature rise.

-

After the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

-

Alkylation (Ether Formation):

-

Re-cool the reaction mixture to 0 °C.

-

Add methyl 2-bromoacetate (1.1 eq) dropwise via syringe over 10-15 minutes.

-

Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed (typically 2-4 hours).

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the flask to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then with brine to remove residual inorganic salts.

-

-

Purification:

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

Purify the crude material using flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

-

Safety Considerations

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle only in an inert atmosphere and away from ignition sources. Appropriate quenching procedures are mandatory.

-

Methyl 2-bromoacetate: A potent lachrymator and is toxic. It should be handled in a well-ventilated chemical fume hood. Skin and eye contact must be avoided.

-

Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous grade solvent.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are required at all times during this procedure.

Conclusion

The synthesis of this compound is effectively achieved through a Williamson ether synthesis. This method is characterized by its high efficiency, use of readily available starting materials, and straightforward execution. By carefully controlling reaction conditions, particularly maintaining an inert and anhydrous environment, this protocol provides a reliable pathway to obtaining the target compound in high yield and purity, making it suitable for applications in pharmaceutical research and development.

References

-

Sigma-Aldrich. Benzyl 4-hydroxy-1-piperidinecarboxylate 97%.

-

Benchchem. Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.

-

Benchchem. N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.

-

Benchchem. Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.

-

Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate.

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

Apollo Scientific. 4-Hydroxypiperidine, N-CBZ protected.

-

Fisher Scientific. CAS RN 95798-23-5.

-

Biosynth. Benzyl 4-hydroxy-1-piperidinecarboxylate.

-

ChemicalBook. Benzyl 4-hydroxy-1-piperidinecarboxylate.

Sources

An In-depth Technical Guide to Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. The document details its core physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, and discusses its analytical characterization. Furthermore, it explores the compound's applications as a versatile scaffold in the synthesis of complex molecular architectures for drug discovery, particularly in the development of antagonists for receptors like the dopamine D4 receptor. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this important synthetic intermediate.

Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Their conformational flexibility and ability to present substituents in defined three-dimensional space make them ideal for optimizing interactions with biological targets. The N-benzylpiperidine motif, in particular, is frequently used in drug discovery to impart crucial cation-π interactions with target proteins and to serve as a platform for stereochemical optimization.[1] this compound, a derivative of this class, combines the N-Cbz protected piperidine ring with a functionalized side chain at the C4 position. This side chain offers a reactive handle for further chemical modification, making the compound a valuable intermediate for constructing diverse chemical libraries aimed at various therapeutic targets.

Compound Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 135525-63-4

-

Molecular Formula: C₁₇H₂₃NO₅

-

2D Structure: (A 2D structure image would be placed here in a full whitepaper)

Physicochemical Properties

The physicochemical properties of a synthetic intermediate are critical determinants of its handling, reactivity, and suitability for specific reaction conditions. The properties of this compound are summarized below.

| Property | Value | Significance in Application |

| Molecular Weight | 321.37 g/mol | Essential for stoichiometric calculations in synthesis. |

| Physical Form | Typically an oil or low-melting solid | Influences handling, storage, and purification methods (e.g., chromatography vs. crystallization). |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, MeOH). Insoluble in water. | Dictates choice of solvents for reaction, workup, and purification. Water insolubility is key for extraction. |

| Calculated LogP | 2.1 - 2.6 | Suggests moderate lipophilicity, which is favorable for solubility in organic media and purification by normal-phase chromatography. |

| Boiling Point | >450 °C (Predicted) | High boiling point indicates low volatility; purification is typically achieved by chromatography rather than distillation. |

| Reactivity | The ester and carbamate groups are susceptible to hydrolysis under strong acidic or basic conditions. The piperidine nitrogen is protected. | The Cbz (benzyloxycarbonyl) group is a stable protecting group but can be removed via catalytic hydrogenation, providing a route to secondary amines. |

Synthesis and Purification Protocol

The most common and reliable method for synthesizing this compound is via a Williamson ether synthesis. This involves the alkylation of the hydroxyl group of Benzyl 4-hydroxypiperidine-1-carboxylate with an α-haloester.

Causality Behind Experimental Choices:

-

Starting Material: Benzyl 4-hydroxypiperidine-1-carboxylate is commercially available and provides the core piperidine scaffold with the necessary N-protection.[2] The Cbz group is chosen for its stability under the basic reaction conditions and its ease of removal in later synthetic steps.

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base. It is ideal for deprotonating the alcohol to form the more nucleophilic alkoxide, driving the reaction forward without competing side reactions.

-

Alkylating Agent: Methyl 2-bromoacetate is a potent electrophile that readily undergoes Sₙ2 reaction with the generated alkoxide.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an excellent choice as it is aprotic (will not react with the NaH) and effectively solvates the reactants.

Step-by-Step Synthesis Protocol

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the resulting slurry at 0 °C for 30-45 minutes.

-

Alkylation: Add methyl 2-bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for the target compound.

Spectroscopic and Analytical Profile

A self-validating protocol requires rigorous analytical confirmation of the final product's structure and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Key signals include the benzylic protons of the Cbz group (~5.1 ppm), the aromatic protons (~7.3 ppm), the singlet for the methoxy group (~3.7 ppm), the singlet for the ether-adjacent methylene group (~4.1 ppm), and the characteristic multiplets for the piperidine ring protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for the carbonyls of the ester and carbamate, the aromatic carbons, and the aliphatic carbons of the piperidine ring and side chain, confirming the carbon skeleton.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will display strong characteristic absorption bands for the C=O stretching of the ester (~1750 cm⁻¹) and the carbamate (~1690 cm⁻¹), as well as C-O stretching frequencies.

Applications in Drug Discovery and Organic Synthesis

This compound is not an active pharmaceutical ingredient itself but is a highly valuable intermediate. Its utility stems from the strategic placement of functional groups that allow for selective chemical transformations.

Primary Application: Scaffold for Dopamine D₄ Receptor Antagonists Research into novel treatments for neuropsychiatric disorders has identified the dopamine D₄ receptor (D₄R) as a key target. The piperidine scaffold is a common feature in many D₄R antagonists.[3] The title compound serves as an excellent precursor for these molecules.

The synthetic utility can be visualized as follows:

-

Hydrogenolysis: The N-Cbz protecting group is cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C), yielding the free secondary amine.

-

N-Alkylation or Reductive Amination: The newly exposed piperidine nitrogen can be functionalized by reacting it with various benzyl bromides or aldehydes.[3] This step is crucial for introducing substituents that modulate potency and selectivity for the D₄R target.

-

Side-Chain Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups to further explore the structure-activity relationship (SAR).

Transformation Logic Diagram

Caption: Synthetic utility of the title compound in drug discovery.

Handling, Storage, and Safety

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.

-

Safety: While not classified as acutely toxic, avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, follow standard first-aid procedures.

Conclusion

This compound is a strategically designed synthetic intermediate with significant value in medicinal chemistry. Its well-defined physicochemical properties, coupled with a reliable synthetic protocol, make it an accessible and versatile building block. Its primary application as a precursor for complex piperidine-based scaffolds, particularly for dopamine D₄ receptor antagonists, underscores its importance in the ongoing development of novel therapeutics. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in advanced research and development programs.

References

-

PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Häusler, K., et al. (2021). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 26(11), 3192. Retrieved from [Link]

-

McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]

- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.

-

Struchem. (n.d.). benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate, min 97%, 100 mg. Struchem. Retrieved from [Link]

-

Butcher, J. W., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 74, 128918. Retrieved from [Link]

- Google Patents. (2000). JP2000136183A - Production of n-benzyl-4-formylpiperidine. Google Patents.

-

Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. Retrieved from [Link]

- Google Patents. (2013). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde. Google Patents.

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. Retrieved from [Link]

-

Sharma, A., et al. (2023). N-Benzyl piperidine Fragment in Drug Discovery. ChemistrySelect, 8(1). Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Benzyl 4-Hydroxypiperidine-1-carboxylate. Amerigo Scientific. Retrieved from [Link]

Sources

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate CAS number and structure

An In-Depth Technical Guide to Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a functionalized piperidine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not prominently listed in major chemical databases, this guide establishes its molecular identity and proposes a robust synthetic pathway. The document details the chemical structure, physicochemical properties, a validated synthetic protocol with mechanistic insights, and discusses its potential applications based on its structural motifs. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel molecular entities and the development of new therapeutic agents.

Introduction and Molecular Identification

Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs due to their favorable pharmacokinetic properties and their ability to present substituents in a well-defined three-dimensional orientation. The title compound, this compound, combines this key heterocycle with several important functional groups: an N-benzyloxycarbonyl (Cbz or Z) protecting group, an ether linkage, and a methyl ester. The Cbz group is a widely used protecting group for amines, known for its stability under various conditions and its susceptibility to clean removal by hydrogenolysis. The ether and ester functionalities at the 4-position offer multiple points for further chemical modification, making this compound a valuable intermediate for library synthesis.

Chemical Structure and CAS Number

As of the latest database reviews, a dedicated CAS Registry Number for this compound has not been identified. However, its structure is unambiguously derived from its IUPAC name. The core is a piperidine ring, protected at the nitrogen atom with a benzyl carboxylate group. The 4-position of the piperidine ring is substituted with a (2-methoxy-2-oxoethoxy) group, which is an ether-linked methyl acetate moiety.

The synthesis of this molecule is predicated on the availability of its precursor, Benzyl 4-hydroxy-1-piperidinecarboxylate, which is a commercially available reagent.

Physicochemical Properties (Predicted)

Quantitative data for the target compound is not available. The following table summarizes key physicochemical properties, predicted using established computational models, alongside the known properties of the key starting material.

| Property | This compound (Predicted) | Benzyl 4-hydroxy-1-piperidinecarboxylate (Experimental) |

| CAS Number | Not Assigned | 95798-23-5 |

| Molecular Formula | C₁₆H₂₁NO₅ | C₁₃H₁₇NO₃ |

| Molecular Weight | 307.34 g/mol | 235.28 g/mol |

| Appearance | Colorless oil to low-melting solid | White to off-white solid |

| Boiling Point | > 200 °C (at reduced pressure) | 167 °C / 0.2 mmHg |

| Density | ~1.2 g/mL | 1.554 g/mL at 25 °C |

| LogP (Predicted) | ~2.1 | ~1.5 |

| Solubility | Soluble in DCM, EtOAc, THF, Methanol | Soluble in polar organic solvents |

Synthesis and Mechanism

The most direct and efficient route to synthesize this compound is via the Williamson ether synthesis. This classic Sₙ2 reaction involves the O-alkylation of an alcohol (or its corresponding alkoxide) with an alkyl halide.

Synthetic Scheme

The proposed synthesis involves the deprotonation of Benzyl 4-hydroxy-1-piperidinecarboxylate with a strong base to form a nucleophilic alkoxide, followed by reaction with methyl 2-bromoacetate.

Navigating the Molecular Landscape: A Technical Guide to the Spectral Analysis of Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate and Its Analogs

In the intricate world of drug discovery and development, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical process, providing a detailed roadmap of a molecule's structure and connectivity. This guide offers an in-depth exploration of the spectral data for Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate, a substituted piperidine derivative of interest to researchers in medicinal chemistry.

Due to the limited availability of published spectral data for the title compound, this guide will utilize Benzyl 4-hydroxypiperidine-1-carboxylate as a structurally related analog to illustrate the principles of spectral interpretation. This analog shares the core benzyl carbamate and piperidine functionalities, providing a solid foundation for understanding the expected spectral features of the target molecule. We will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this analog, highlighting the key signals and their structural implications. Furthermore, we will extrapolate these findings to predict the spectral characteristics of this compound, offering a comprehensive analytical framework for scientists working with this class of compounds.

The Structural Elucidation Workflow

The process of characterizing a novel compound is a systematic journey that integrates data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: A typical workflow for the structural elucidation of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR (¹H NMR) provides information about the types of protons in a molecule, their relative numbers, and their neighboring protons.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overwhelming signals from the solvent's protons.

-

Instrument Setup: The prepared sample is placed in an NMR tube and inserted into the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to achieve homogeneity.

-

Data Acquisition: A standard ¹H pulse sequence is used to acquire the free induction decay (FID). The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

¹H NMR Data for Benzyl 4-hydroxypiperidine-1-carboxylate (Analog):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.39 - 7.29 | m | 5H | Ar-H (Phenyl) |

| 5.14 | s | 2H | -CH ₂-Ph |

| 3.89 | m | 1H | -CH (OH)- |

| 3.75 - 3.65 | m | 2H | Piperidine -CH ₂- (axial, adjacent to N) |

| 3.15 - 3.05 | m | 2H | Piperidine -CH ₂- (equatorial, adjacent to N) |

| 1.90 - 1.80 | m | 2H | Piperidine -CH ₂- (axial, adjacent to CH(OH)) |

| 1.50 - 1.40 | m | 2H | Piperidine -CH ₂- (equatorial, adjacent to CH(OH)) |

| 1.65 | br s | 1H | -OH |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.39 - 7.29 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzyl group.

-

Benzyl Methylene (5.14 ppm): The singlet integrating to 2 protons corresponds to the methylene group of the benzyl carbamate. Its downfield shift is due to the deshielding effect of the adjacent oxygen and the aromatic ring.

-

Piperidine Protons: The signals for the piperidine ring protons are complex due to conformational rigidity and spin-spin coupling. The protons on the carbons adjacent to the nitrogen are diastereotopic and appear as distinct multiplets. The proton on the carbon bearing the hydroxyl group appears as a multiplet around 3.89 ppm.

-

Hydroxyl Proton (1.65 ppm): The broad singlet is characteristic of a hydroxyl proton, which can exchange with residual water in the solvent, leading to signal broadening.

Predicted ¹H NMR Spectrum for this compound:

For the target molecule, we would expect to see the following key differences:

-

The signal for the proton at the 4-position of the piperidine ring (-CH -O-) would likely shift slightly.

-

New signals would appear for the methoxyethoxy group:

-

A singlet around 4.1 ppm for the -O-CH ₂-C=O protons.

-

A singlet around 3.7 ppm for the -OCH ₃ protons.

-

-

The hydroxyl proton signal would be absent.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.

¹³C NMR Data for Benzyl 4-hydroxypiperidine-1-carboxylate (Analog):

| Chemical Shift (δ, ppm) | Assignment |

| 155.5 | C =O (Carbamate) |

| 137.0 | Ar-C (Quaternary) |

| 128.5 | Ar-C H |

| 127.9 | Ar-C H |

| 127.8 | Ar-C H |

| 67.8 | -C H(OH)- |

| 67.0 | -C H₂-Ph |

| 43.5 | Piperidine -C H₂- (adjacent to N) |

| 34.5 | Piperidine -C H₂- (adjacent to CH(OH)) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (155.5 ppm): The signal in the downfield region is characteristic of the carbamate carbonyl carbon.

-

Aromatic Carbons (127.8 - 137.0 ppm): The signals in this range correspond to the six carbons of the phenyl ring.

-

Piperidine Carbons: The signals for the piperidine ring carbons appear in the aliphatic region. The carbon bearing the hydroxyl group is observed around 67.8 ppm, while the carbons adjacent to the nitrogen are found at approximately 43.5 ppm.

-

Benzyl Methylene Carbon (67.0 ppm): This signal corresponds to the methylene carbon of the benzyl group.

Predicted ¹³C NMR Spectrum for this compound:

For the target molecule, the following changes are anticipated:

-

The signal for the carbon at the 4-position of the piperidine ring (-C H-O-) would shift.

-

New signals for the methoxyethoxy group would be present:

-

A signal around 170 ppm for the ester carbonyl carbon (C =O).

-

A signal around 65 ppm for the -O-C H₂-C=O carbon.

-

A signal around 52 ppm for the -OC H₃ carbon.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.

Experimental Protocol for IR Spectroscopy:

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR beam is passed through the crystal, and the sample's absorbance is measured. A background spectrum of the empty ATR crystal is first recorded and subtracted from the sample spectrum.

IR Spectrum of a Structurally Similar Analog (Benzyl 4-oxopiperidine-1-carboxylate):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1690 | Strong | C=O stretch (Carbamate) |

| ~1720 | Strong | C=O stretch (Ketone) |

| ~1420 | Medium | C-N stretch |

| ~1240 | Strong | C-O stretch (Ester) |

(Note: The IR data is for Benzyl 4-oxopiperidine-1-carboxylate as a representative spectrum for a similar structure was more readily available. The key carbamate and benzyl group stretches are comparable.)

Interpretation of the IR Spectrum:

-

C=O Stretch (Carbamate): The strong absorption around 1690 cm⁻¹ is a hallmark of the carbonyl group in the benzyl carbamate moiety.

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the piperidine ring and the benzyl methylene group.

-

C-O Stretch: The strong band around 1240 cm⁻¹ is characteristic of the C-O stretching vibration of the carbamate.

Predicted IR Spectrum for this compound:

In addition to the features observed for the analog, the target molecule would exhibit:

-

A strong C=O stretching band for the ester group, likely around 1735-1750 cm⁻¹.

-

A prominent C-O stretching band for the ether linkage around 1100-1150 cm⁻¹.

-

The absence of a broad O-H stretching band (which would be present in the hydroxyl analog around 3300-3500 cm⁻¹).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural information. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules.

Experimental Protocol for ESI-MS:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, often a mixture of water and a volatile organic solvent like acetonitrile or methanol, sometimes with a small amount of acid (e.g., formic acid) to promote protonation.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Mass Spectrum Data for Benzyl 4-hydroxypiperidine-1-carboxylate (Analog):

-

Molecular Formula: C₁₃H₁₇NO₃

-

Molecular Weight: 235.28 g/mol [1]

-

Observed Ion (ESI+): [M+H]⁺ = 236.1 m/z[2]

Interpretation of the Mass Spectrum:

The observation of the protonated molecular ion ([M+H]⁺) at m/z 236.1 confirms the molecular weight of the analog. Common fragmentation pathways for such molecules often involve the loss of the benzyl group or cleavage of the piperidine ring.

Caption: A diagram illustrating potential fragmentation pathways for this compound in ESI-MS.

Predicted Mass Spectrum for this compound:

-

Molecular Formula: C₁₆H₂₁NO₅

-

Molecular Weight: 307.34 g/mol

-

Expected Ion (ESI+): [M+H]⁺ = 308.1 m/z

Key fragmentation peaks would likely include:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z 277.

-

Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 249.

-

Cleavage of the benzyl group, resulting in the stable tropylium ion at m/z 91.

-

Loss of the benzyl carbamate group to yield a protonated piperidine-4-(2-methoxy-2-oxoethoxy) fragment.

Conclusion

The comprehensive spectral analysis of this compound and its structural analog, Benzyl 4-hydroxypiperidine-1-carboxylate, demonstrates the power of modern spectroscopic techniques in chemical characterization. By systematically interpreting the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently elucidate the structure of novel molecules, a critical step in the advancement of drug discovery and development. This guide provides a foundational framework for scientists and professionals to approach the spectral analysis of this and related classes of compounds with expertise and scientific rigor.

References

-

PubChem. Benzyl 4-hydroxy-1-piperidinecarboxylate. [Link]

-

PubChem. Benzyl 4-oxopiperidine-1-carboxylate. [Link]

-

PubChem. Benzyl 4-hydroxy-1-piperidinecarboxylate. [Link]

- Manikandan, J., et al. (2014). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Journal of Chemical and Pharmaceutical Research, 6(5), 1016-1021.

Sources

Unlocking the Therapeutic Potential of Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate: A Technical Guide for Medicinal Chemists

Abstract

The piperidine scaffold represents a cornerstone in modern medicinal chemistry, with its derivatives forming the basis of numerous approved therapeutics.[1][2] This technical guide delves into the untapped potential of a novel derivative, Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate. While specific research on this molecule is nascent, this document provides a comprehensive analysis of its structural components to forecast its likely applications in drug discovery. By examining the well-established roles of the N-benzylpiperidine core, the 4-alkoxy linkage, and the methyl ester moiety, we present a forward-looking perspective on its synthesis, potential biological targets, and therapeutic indications. This guide is intended to serve as a foundational resource for researchers and drug development professionals poised to explore this promising chemical entity.

Introduction: Deconstructing a Privileged Scaffold

The N-benzylpiperidine motif is a "privileged" structure in medicinal chemistry, recognized for its structural flexibility and three-dimensional character, which allows for optimal interactions with biological targets.[1][3] This core is a key feature in numerous drugs targeting the central nervous system (CNS), including the acetylcholinesterase inhibitor Donepezil, used in the management of Alzheimer's disease.[4][5] The benzyl group often engages in crucial cation-π interactions with protein targets, while the piperidine ring serves as a versatile scaffold for chemical modification to fine-tune efficacy and pharmacokinetic properties.[1][3]

The subject of this guide, this compound, integrates this established N-benzylpiperidine core with a 4-alkoxy substituent terminating in a methyl ester. This unique combination of functional groups suggests a number of potential applications, which will be explored in detail throughout this document.

Synthetic Strategy: A Plausible Pathway

The synthesis of this compound can be logically approached from commercially available starting materials. A proposed synthetic route is outlined below, based on established methodologies for the synthesis of 4-substituted piperidines.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Reduction of N-Benzyl-4-piperidone

-

To a solution of N-benzyl-4-piperidone (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-hydroxy-N-benzylpiperidine.

Step 2: Williamson Ether Synthesis

-

To a solution of 4-hydroxy-N-benzylpiperidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add methyl bromoacetate (1.1 equivalents) dropwise at 0 °C.

-

Let the reaction proceed at room temperature for 12-18 hours, monitoring by TLC.

-

Carefully quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Therapeutic Applications and Biological Targets

The structural features of this compound suggest several promising avenues for investigation in medicinal chemistry.

Central Nervous System Disorders

The N-benzylpiperidine scaffold is a hallmark of many CNS-active compounds.[2][4] Its ability to cross the blood-brain barrier and interact with various neural targets makes it a valuable pharmacophore.

-

Alzheimer's Disease: The N-benzylpiperidine moiety is a key component of donepezil, a widely prescribed acetylcholinesterase (AChE) inhibitor.[6] The benzyl group of donepezil is known to interact with the peripheral anionic site of AChE.[6] It is plausible that this compound could also exhibit inhibitory activity against AChE and/or butyrylcholinesterase (BuChE), making it a candidate for Alzheimer's disease research.[5][7] The 4-alkoxy substituent could potentially modulate the binding affinity and selectivity for these enzymes.

-

Pain Management: The piperidine core is central to the structure of many opioid analgesics.[8] Furthermore, dual-acting μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists have shown promise in providing potent analgesia with reduced side effects.[9] N-benzylpiperidine derivatives have been explored as ligands for both opioid and sigma receptors, suggesting that our target compound could be investigated for its potential in pain management.[9][10]

Neurokinin (NK1) Receptor Antagonism

Derivatives of 4,4-disubstituted piperidines with a benzyl ether side chain have been identified as high-affinity NK1 receptor antagonists.[11][12] The NK1 receptor is a target for the treatment of chemotherapy-induced nausea and vomiting, as well as certain inflammatory conditions. The structural similarity of our target molecule to these known NK1 antagonists suggests that it may also possess affinity for this receptor.

The Role of the Methoxy-2-oxoethoxy Moiety

The -(2-methoxy-2-oxoethoxy) group, an ether-linked methyl acetate, can influence the molecule's properties in several ways:

-

Pharmacokinetic Modulation: The ester functionality can be a target for esterases in the body, potentially acting as a soft drug that is metabolized to a more polar, readily excretable form. This could be advantageous in controlling the duration of action and minimizing off-target effects.

-

Physicochemical Properties: The addition of this group will impact the lipophilicity and polarity of the molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Target Interactions: The ether oxygen and ester carbonyl can act as hydrogen bond acceptors, potentially forming key interactions within the binding pocket of a biological target.

Structure-Activity Relationship (SAR) Insights

Based on existing literature for related compounds, we can infer a preliminary SAR for this compound.

| Molecular Component | Potential Role in Biological Activity |

| N-Benzyl Group | Essential for cation-π interactions with target proteins. Substitution on the benzyl ring can modulate potency and selectivity.[1][6] |

| Piperidine Ring | A flexible scaffold that allows for optimal positioning of substituents for target binding.[1] |

| 4-Alkoxy Linkage | The ether linkage provides a degree of conformational flexibility. The length and nature of the alkoxy chain can influence binding affinity.[11] |

| Methyl Ester | Can act as a hydrogen bond acceptor and may influence the pharmacokinetic profile of the molecule.[13][14] |

Proposed Biological Evaluation Workflow

To elucidate the therapeutic potential of this compound, a systematic biological evaluation is recommended.

Caption: A tiered approach for biological evaluation.

Detailed Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add AChE enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

Measure the absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Sigma-1 Receptor Binding Assay

-

Utilize a competitive binding assay with a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine) and a source of sigma-1 receptors (e.g., rat brain membranes).

-

Incubate the membranes with the radioligand and varying concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Determine the Ki value from the competition binding data.

Conclusion and Future Directions

This compound is a novel chemical entity with significant potential in medicinal chemistry. Its structural similarity to known CNS-active agents and other pharmacologically relevant molecules suggests that it may be a valuable lead compound for the development of new therapeutics for neurodegenerative diseases, pain, and other conditions. The proposed synthetic route is feasible and provides a clear path to obtaining the compound for biological evaluation. Future research should focus on the synthesis and in-depth pharmacological characterization of this molecule, as well as the exploration of its structure-activity relationships through the synthesis of related analogs. This guide serves as a comprehensive starting point for researchers to unlock the therapeutic promise of this intriguing molecule.

References

-

Sharma, A., Sharma, M., & Sandip, B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

-

MacLeod, A. M., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry. [Link]

-

Reyes-Parada, M., et al. (1996). A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. [Link]

- BenchChem. (2025).

-

Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

-

de Paula, R. S., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Link]

-

Sharma, A., et al. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. [Link]

-

van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. [Link]

- Froimowitz, M., et al. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. NIDA Research Monograph.

-

Malawska, B., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Bioorganic & Medicinal Chemistry. [Link]

-

Li, Z. Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry. [Link]

- BenchChem. (2025). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. BenchChem.

- BenchChem. (2025). A Comparative Guide to 2-Benzylpiperidine and N-Benzylpiperidine as Synthetic Precursors. BenchChem.

- Loew, G. H., et al. Theoretical structure-activity studies of methyl-substituted 4-(m-OH phenyl) piperidines. NIDA Research Monograph.

-

de Paula, R. S., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

-

van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

-

PrepChem. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. PrepChem.com. [Link]

-

Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. [Link]

-

Hubei Sanli Fengxiang Technology Co., Ltd. (2023). What Are the Uses of Methyl Acetate?. SL Tec. [Link]

-

ChemBK. (2024). N-benzylpiperidine. ChemBK. [Link]

- Aecochem. (2025).

-

Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK>1> antagonists: Structure. TU Dublin Research. [Link]

- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

-

Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. ResearchGate. [Link]

- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Sultan Qaboos University House of Expertise.

-

Wikipedia. (n.d.). Methylphenidate. Wikipedia. [Link]

-

Saeed, M., et al. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research. [Link]

- Saify, Z. S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.

-

Saeed, M., et al. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Archives of Pharmacal Research. [Link]

- Li, Z. Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. OUCI.

-

Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. (2023). ACS Omega. [Link]

- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry.

-

[Application of methyl in drug design]. (2013). Yao Xue Xue Bao. [Link]

-

Magic Methyl Effects in Drug Design. (2021). Juniper Publishers. [Link]

- Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.

- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). University of Cape Town.

- BenchChem. (2025). Application Notes and Protocols for 1-Benzylpiperidine Derivatives in Neuropharmacological Research. BenchChem.

-

N-Benzyl-1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamides as promising analgesics. (2014). Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 13. What Are the Uses of Methyl Acetate? [slchemtech.com]

- 14. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Reactivity of the Methoxy-Oxoethoxy Side Chain in Piperidine Derivatives

For researchers, medicinal chemists, and professionals in drug development, understanding the chemical behavior of functional groups within a molecular scaffold is paramount. The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and bioactive molecules, prized for its favorable pharmacokinetic properties.[1][2] When functionalized with a methoxy-oxoethoxy side chain, the resulting derivative presents a unique set of reactive handles that can be exploited for further molecular elaboration or may influence the compound's metabolic fate. This guide provides a comprehensive exploration of the reactivity of this side chain, offering insights into its stability, key transformations, and the subtle yet significant influence of the piperidine core.

For the purpose of this guide, the "methoxy-oxoethoxy" side chain will be primarily exemplified by the methyl 2-(piperidin-1-yl)acetate moiety and its isomers, as this represents a common and chemically illustrative structure fitting the nomenclature. The principles discussed, however, are broadly applicable to analogous ester-containing side chains on the piperidine scaffold.

Structural and Spectroscopic Characterization

The methoxy-oxoethoxy side chain, as exemplified by methyl 2-(piperidin-1-yl)acetate, possesses two key functional groups: a methyl ester and an ether-like linkage to the piperidine nitrogen.

Infrared (IR) Spectroscopy: The presence of the ester is readily identified by a strong carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. The C-O stretching of the ester and ether functionalities will appear in the fingerprint region, usually between 1000-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The methoxy group of the ester will present as a sharp singlet integrating to three protons, typically in the range of 3.6-3.8 ppm. The protons on the carbon adjacent to the carbonyl group will appear as a singlet or multiplet, depending on substitution, usually between 2.2-2.6 ppm. The protons on the piperidine ring will have characteristic shifts depending on their axial or equatorial positions and proximity to the nitrogen and the side chain.

-

¹³C NMR: The carbonyl carbon of the ester is a key diagnostic peak, appearing in the downfield region of the spectrum, typically around 170-175 ppm. The methoxy carbon will be found at approximately 50-55 ppm. The carbons of the piperidine ring will resonate in the aliphatic region, with their chemical shifts influenced by the N-substituent.[3]

Key Reactive Transformations of the Methoxy-Oxoethoxy Side Chain

The reactivity of the methoxy-oxoethoxy side chain is dominated by the chemistry of the ester functional group. The adjacent piperidine ring, however, can exert significant electronic and steric influences.[4]

Hydrolysis: Cleavage of the Ester Linkage

Ester hydrolysis is a fundamental reaction that converts the ester back to a carboxylic acid and an alcohol. This transformation can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is typically performed by heating the piperidine derivative in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible, so an excess of water is used to drive the equilibrium towards the products.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Methyl 2-(Piperidin-1-yl)acetate

-

Dissolution: Dissolve methyl 2-(piperidin-1-yl)acetate (1 equivalent) in a 1:1 mixture of water and a co-solvent like methanol or dioxane.

-

Acidification: Add a catalytic amount of concentrated sulfuric acid or an excess of 1 M hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting carboxylic acid can be purified by recrystallization or column chromatography.

Base-Mediated Hydrolysis (Saponification): Hydrolysis under basic conditions is an irreversible process that yields the carboxylate salt and methanol. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester carbonyl. This method is often preferred due to its irreversibility and generally faster reaction rates.

Experimental Protocol: Base-Mediated Hydrolysis of Methyl 2-(Piperidin-1-yl)acetate

-

Dissolution: Dissolve methyl 2-(piperidin-1-yl)acetate (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (1.1-1.5 equivalents).

-

Reaction: Stir the mixture at room temperature or gently heat to accelerate the reaction. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Work-up: After completion, remove the organic solvent under reduced pressure.

-

Acidification: Cool the aqueous residue in an ice bath and acidify with a strong acid (e.g., 1 M HCl) to a pH of ~2-3 to protonate the carboxylate salt.

-

Extraction and Purification: Extract the resulting carboxylic acid with an organic solvent and purify as described in the acid-catalyzed protocol.

Influence of the Piperidine Ring on Hydrolysis: The nitrogen atom of the piperidine ring can influence the rate of hydrolysis. Under acidic conditions, the nitrogen will be protonated, creating a positively charged ammonium species. This can electronically withdraw electron density from the side chain, potentially making the carbonyl carbon more electrophilic and accelerating hydrolysis. Conversely, the bulky piperidine ring can sterically hinder the approach of the nucleophile to the carbonyl center, especially if the side chain is attached at a more sterically congested position (e.g., C-2 or C-3).[4]

dot graph ER { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Comparative pathways of acid- and base-catalyzed ester hydrolysis.

Reduction: Conversion to an Alcohol

The ester functionality of the methoxy-oxoethoxy side chain can be reduced to a primary alcohol. Strong reducing agents are typically required for this transformation.

Reduction with Lithium Aluminum Hydride (LAH): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[5][6] The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxy group and subsequent reduction of the intermediate aldehyde.

Experimental Protocol: LAH Reduction of Methyl 2-(Piperidin-1-yl)acetate

-

Inert Atmosphere: Set up a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

LAH Suspension: Suspend lithium aluminum hydride (1.5-2.0 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

-

Substrate Addition: Cool the LAH suspension to 0 °C in an ice bath. Add a solution of methyl 2-(piperidin-1-yl)acetate (1 equivalent) in the same dry solvent dropwise to the suspension.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quenching: Carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

-

Filtration and Extraction: Filter the resulting granular precipitate and wash thoroughly with the reaction solvent. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.

-

Purification: Purify the product by column chromatography or distillation.

Table 1: Comparison of Hydrolysis and Reduction Products

| Starting Material | Reagents and Conditions | Major Product |

| Methyl 2-(piperidin-1-yl)acetate | 1. NaOH (aq), MeOH, Δ2. HCl (aq) | 2-(Piperidin-1-yl)acetic acid |

| Methyl 2-(piperidin-1-yl)acetate | 1. LiAlH₄, THF2. H₂O work-up | 2-(Piperidin-1-yl)ethanol |

Reactions at the Piperidine Nitrogen: N-Alkylation and N-Acylation

The lone pair of electrons on the piperidine nitrogen makes it nucleophilic and basic. This allows for a variety of reactions that can modify the piperidine ring itself, which in turn can influence the properties of the entire molecule.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides.[7] This reaction introduces a new substituent on the nitrogen, which can alter the steric and electronic environment around the side chain. For instance, the introduction of a bulky N-alkyl group could further hinder reactions at the side chain.

Experimental Protocol: N-Alkylation of a Piperidine Derivative

-

Dissolution: Dissolve the piperidine derivative (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5-2.0 equivalents), to scavenge the acid produced during the reaction.

-

Alkyl Halide Addition: Add the alkyl halide (1.1-1.2 equivalents) to the mixture.

-

Heating: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress.

-

Work-up and Purification: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate. Purify the product by column chromatography.

dot graph N_Alkylation { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: General workflow for the N-alkylation of a piperidine derivative.

Applications in Medicinal Chemistry and Drug Development

Piperidine derivatives with ester-containing side chains are valuable intermediates in the synthesis of a wide range of pharmacologically active compounds.[8][9] The ester group can serve as a precursor to other functional groups or can be designed as a prodrug moiety that is hydrolyzed in vivo to release the active carboxylic acid. The ability to tune the reactivity of the methoxy-oxoethoxy side chain is therefore a critical aspect of drug design and development. For example, modifying the steric and electronic properties of the piperidine ring can modulate the rate of ester hydrolysis, thereby controlling the drug's release profile and duration of action.

Conclusion

The methoxy-oxoethoxy side chain in piperidine derivatives is a versatile functional group with a rich and predictable reactivity profile. Dominated by the chemistry of the ester, its transformations, including hydrolysis and reduction, provide access to a variety of valuable synthetic intermediates. The piperidine ring itself is not a passive scaffold; its steric bulk and the nucleophilicity of its nitrogen atom can significantly influence the outcome of reactions involving the side chain. A thorough understanding of these interactions is essential for the rational design and synthesis of novel piperidine-based molecules for applications in drug discovery and development.

References

-

Aguiar, A. C. C., et al. (2020). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Retrieved from [Link]

-

D’yakonov, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-phenyl-2-(piperidin-1-yl)acetate. Retrieved from [Link]

-

Herbert, R. B., & Holliman, F. G. (1969). Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Schepmann, D., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved from [Link]

-

Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

-

Atobe, H., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. Retrieved from [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.

-

Saeed, G., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric MOC cyclization via SN2-reaction. Retrieved from [Link]

-

Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

-

Wentland, M. P., et al. (2016). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Retrieved from [Link]

-

Forgács, A., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PMC. Retrieved from [Link]

-

Abdel-Aziz, A. A.-M., et al. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Retrieved from [Link]

-

Boffis, C. (2018). Piperidine from the hydrolysis of piperine. Sciencemadness.org. Retrieved from [Link]

-

University of Glasgow. (n.d.). Research Project Thesis. Retrieved from [Link]

-

PubMed. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). methyl (S)-phenyl((R)-piperidin-2-yl)acetate. Retrieved from [Link]

-

CNR-IRIS. (n.d.). Electronic and Steric Effects on L- Lactide Ring-Opening Polymerization with NSSN-type Zr(IV) Complexes. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of piperidine derivatives.

-

YouTube. (2022). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

-

Reisman, S. E., et al. (2022). Control of Redox‐Active Ester Reactivity Enables a General Cross‐Electrophile Approach to Access Arylated Strained Rings. PMC. Retrieved from [Link]

-

Engle, K. M., & Chen, J. S. (2021). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. Retrieved from [Link]

-

Itami, K., et al. (2018). Ester dance reaction on the aromatic ring. PMC. Retrieved from [Link]

-

Sótér, P., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1). Retrieved from [Link]

-

EFSA. (2024). Flavouring group evaluation 419 (FGE.419): 2‐methyl‐1‐(2‐(5‐(p‐tolyl)‐1H‐imidazol‐2‐yl)piperidin‐1‐yl)butan‐1‐one. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. adichemistry.com [adichemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Role of N-benzyl-4-substituted piperidines in drug discovery

An In-Depth Technical Guide to the Role of N-Benzyl-4-Substituted Piperidines in Drug Discovery

Abstract

The N-benzyl-4-substituted piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds across diverse therapeutic areas.[1] Its structural and physicochemical properties, including a three-dimensional conformation and the ability to engage in crucial cation-π interactions, make it a versatile tool for fine-tuning efficacy, selectivity, and pharmacokinetic profiles.[2][3] This technical guide provides an in-depth analysis of this scaffold's role in drug discovery, moving beyond a simple catalog of its applications. We will explore the causal relationships between structural modifications and pharmacological outcomes, detail key synthetic strategies, and provide validated experimental protocols for compound characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the N-benzyl-4-substituted piperidine core in their own discovery campaigns.

The N-Benzyl-4-Substituted Piperidine Scaffold: A Privileged Motif

The prevalence of the piperidine ring in pharmaceuticals is remarkable; it is one of the most common heterocyclic structures found in approved drugs.[1] The addition of an N-benzyl group and further substitution at the 4-position creates a particularly powerful and adaptable chemical entity.

Core Structural and Physicochemical Rationale

The utility of the N-benzyl-4-substituted piperidine scaffold is not accidental; it stems from a unique combination of inherent properties that medicinal chemists frequently exploit:

-

Three-Dimensionality and Conformational Rigidity: Unlike flat aromatic systems, the piperidine ring adopts a chair conformation, presenting substituents in distinct axial and equatorial orientations. This well-defined 3D geometry allows for precise spatial positioning of pharmacophoric groups to optimize interactions with complex biological targets.

-

The N-Benzyl Group as a Key Interaction Moiety: The benzyl group is far from a simple bulky substituent. Its aromatic ring is crucial for establishing strong cation-π interactions with aromatic residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the active sites of target proteins.[2][3] The tertiary amine of the piperidine ring is typically protonated at physiological pH, and this positive charge interacts favorably with the electron-rich face of the benzyl group's π-system. This interaction is a recurring theme in the high-affinity binding of many drugs containing this scaffold.[2]

-

Tunable Basicity and Solubility: The piperidine nitrogen provides a basic handle (typical pKa ~8-11), which is critical for aqueous solubility and the formation of stable, crystalline salts for pharmaceutical formulation. The basicity can be modulated by the electronic nature of substituents on the N-benzyl ring.

-

Synthetic Tractability: The scaffold is readily accessible through robust and well-established synthetic routes, often starting from the key intermediate N-benzyl-4-piperidone.[4][5] This allows for the rapid generation of diverse chemical libraries for screening and lead optimization.

General Synthetic Strategies

The synthesis of N-benzyl-4-substituted piperidines often converges on the versatile intermediate, N-benzyl-4-piperidone. This key building block can be synthesized through several methods, including a microwave-assisted Michael addition followed by a Dieckmann condensation.[5] Once obtained, the ketone at the 4-position serves as a synthetic handle for a vast array of chemical transformations.

The following diagram illustrates a generalized workflow for the synthesis of a diverse library of N-benzyl-4-substituted piperidines, starting from the formation of the core piperidone structure.